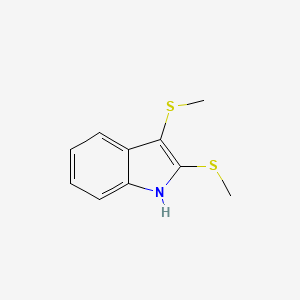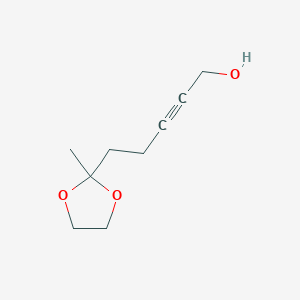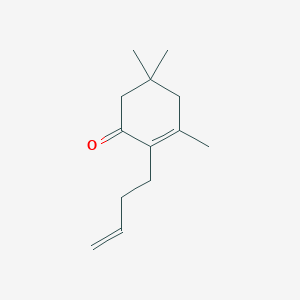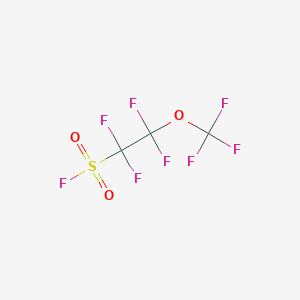
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one is an organic compound that features a complex structure with both aromatic and aliphatic components
Méthodes De Préparation
The synthesis of 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylpropan-1-one followed by the introduction of the aminophenyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for scale, often using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, often using palladium or copper catalysts.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions but can include various substituted aromatic compounds .
Applications De Recherche Scientifique
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes .
Mécanisme D'action
The mechanism of action of 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparaison Avec Des Composés Similaires
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one can be compared with other similar compounds such as:
1-Acyl-3-(2’-aminophenyl) thioureas: These compounds also contain an aminophenyl group and are studied for their biological activities.
Quinoxaline Derivatives: These compounds share a similar aromatic structure and are known for their diverse pharmacological properties.
Imidazoquinoxalines: These compounds are structurally related and have applications in medicinal chemistry .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and aminophenyl groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
124856-94-6 |
|---|---|
Formule moléculaire |
C15H13Br2NO |
Poids moléculaire |
383.08 g/mol |
Nom IUPAC |
1-(2-aminophenyl)-2,3-dibromo-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H13Br2NO/c16-13(10-6-2-1-3-7-10)14(17)15(19)11-8-4-5-9-12(11)18/h1-9,13-14H,18H2 |
Clé InChI |
UQEAJIPHVRFJKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)
![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)


![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)

